5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CBGAQ involves the oxidation of cannabigerolic acid (CBGA). The specific synthetic routes and reaction conditions for CBGAQ are not widely documented in the literature. the general process of synthesizing quinone derivatives typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of CBGAQ is not well-established due to its primary use in research. the extraction of its precursor, CBGA, from the Cannabis sativa plant can be achieved using chemical solvent extraction or natural solvent extraction methods. Chemical solvent extraction uses solvents like butane or ethanol, while natural solvent extraction utilizes water to leach cannabinoids from the plant material .
Chemical Reactions Analysis
Types of Reactions
CBGAQ, like other quinone derivatives, can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can convert CBGAQ back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of CBGAQ.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more complex quinones, while reduction can yield hydroquinones .
Scientific Research Applications
CBGAQ is primarily used in scientific research due to its unique properties as a cannabinoid derivative. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and reactions of cannabinoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions like epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of cannabinoid-based products and formulations.
Mechanism of Action
The mechanism of action of CBGAQ involves its interaction with various molecular targets and pathways. As a cannabinoid derivative, it can interact with cannabinoid receptors (CB1 and CB2) in the body. Additionally, it may affect other receptors such as the α2-adrenergic receptor, serotonin 5-HT1A receptor, and peroxisome proliferator-activated receptors (PPAR). These interactions can modulate various physiological processes, including inflammation, pain perception, and neuroprotection .
Comparison with Similar Compounds
CBGAQ is unique among cannabinoid derivatives due to its quinone structure. Similar compounds include:
Cannabigerolic Acid (CBGA): The precursor to CBGAQ, known for its role in the biosynthesis of other cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).
Cannabigerol (CBG): The decarboxylated form of CBGA, known for its non-psychotropic properties and potential therapeutic effects.
Tetrahydrocannabinol (THC): The principal psychoactive constituent of Cannabis sativa, known for its psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications
CBGAQ stands out due to its oxidative quinone structure, which imparts unique chemical and biological properties not found in other cannabinoids.
Properties
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27)/b15-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYMJCBCYHCJEP-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101038833 | |
Record name | Cannabigerol quinone Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2442482-70-2 | |
Record name | Cannabigerol quinone Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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